(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Overview
Description
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, or 1-fluoro-4-pyrazolylphenylethylamine, is a novel compound with a range of potential applications in scientific research. Its unique structure and properties make it a promising tool for the development of new drugs, as well as for the study of biological systems. In The biochemical and physiological effects of the compound, as well as its advantages and limitations for lab experiments, will also be discussed. Finally, future directions for research will be outlined.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown the potential of various derivatives of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine in antimicrobial and antifungal applications. Compounds synthesized through reactions involving this chemical structure have demonstrated excellent to good antibacterial activity compared to reference drugs, highlighting their potential in combating microbial infections (Mistry, Desai, & Desai, 2016). Furthermore, novel amides synthesized from this compound under mild conditions showed significant antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine have been widely explored. These studies involve the development of novel compounds with potential biological activities, supported by spectral and crystallographic analyses. For instance, novel Schiff bases synthesized using this structure have shown excellent antimicrobial activity, indicating the compound's versatility in creating biologically active molecules (Puthran et al., 2019).
Cytotoxicity and Anticancer Potential
Derivatives of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine have been investigated for their cytotoxic effects against various cancer cell lines. These compounds have shown moderate to good cytotoxicity, suggesting their potential as anticancer agents. Specifically, certain analogs exhibited significant cytotoxicity, highlighting the promise of these compounds in cancer therapy (Alam et al., 2018).
Inhibitory Activity
The structure has been utilized in the synthesis of compounds with inhibitory activity against key enzymes, offering potential therapeutic applications. For example, novel ureas synthesized from this structure demonstrated excellent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases, indicating potential applications in treating conditions such as Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and dynamic simulations, have been conducted on derivatives of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine to predict their interaction with biological targets. These studies provide insights into the compound's potential mechanisms of action and facilitate the design of more potent derivatives for therapeutic applications (Panneerselvam et al., 2022).
properties
IUPAC Name |
(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15/h2-8H,13H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHEFWTFQBKHO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.